Lipophilicity Shift: Iodo vs. Bromo Analog LogP Comparison
The iodo compound exhibits a substantially lower predicted logP than its 4-bromo analog, as computed by multiple independent methods, indicating reduced lipophilicity and potentially different pharmacokinetic behavior [1]. This difference is critical for medicinal chemistry campaigns where fine-tuning logP is essential for optimizing absorption and reducing off-target binding.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA: 0.7 (PubChem); logP: 1.31 (Hit2Lead); logP: 0.2686 (ChemDiv) |
| Comparator Or Baseline | 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid: ACD/LogP: 1.56 (ChemSpider) |
| Quantified Difference | Delta logP ranges from 0.25 to 1.29 units lower for the iodo compound, depending on the computational method |
| Conditions | Computed logP values; PubChem XLogP3-AA vs. ChemSpider ACD/LogP; Hit2Lead experimental logP vs. ACD/LogP |
Why This Matters
For medicinal chemistry optimization, the 0.25–1.29 log unit difference can translate into a 1.8–19.5-fold change in partition coefficient, directly affecting membrane permeability and oral bioavailability predictions, making the iodo compound the preferred choice when lower lipophilicity is desired.
- [1] PubChem. 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid. CID 17024701. XLogP3-AA: 0.7. https://pubchem.ncbi.nlm.nih.gov/compound/17024701 (accessed 2026-04-24). View Source
